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Compound of Interest

N,N-Di-(beta-
Compound Name: )
carboethoxyethyl)methylamine

Cat. No.: B1582114

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic
properties of N,N-Di-(beta-carboethoxyethyl)methylamine, a tertiary amine with significant
potential in chemical synthesis and drug development. This document is intended for
researchers, scientists, and professionals in related fields who require a detailed understanding
of this compound.

Introduction and Chemical Identity

N,N-Di-(beta-carboethoxyethyl)methylamine, also known by its IUPAC name diethyl 3,3'-
(methylazanediyl)dipropanoate, is a diester and a tertiary amine. Its chemical structure features
a central methylamino group to which two carboethoxyethyl chains are attached. This structure
makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the
pharmaceutical industry where it can serve as a building block for various active
pharmaceutical ingredients.

The chemical identity of this compound is well-established with the CAS number 6315-60-2. Its
molecular formula is C11H21NOa, and it has a molecular weight of 231.29 g/mol .
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Caption: Chemical structure of N,N-Di-(beta-carboethoxyethyl)methylamine.

Physicochemical Properties

The physical properties of N,N-Di-(beta-carboethoxyethyl)methylamine are summarized in
the table below. It is important to note that some of these values are estimates and should be
used with this consideration in mind. The compound is typically a colorless to light yellow liquid

at room temperature.[1]
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Property Value Source
Molecular Formula C11H21NOa

Molecular Weight 231.29 g/mol

Appearance Colorless to light yellow liquid [1]
Boiling Point 373.37 °C (rough estimate) [1]
Density 1.0172 g/cm3 [1]

Refractive Index

1.4421 (estimate)

[1]

pKa 7.91 £ 0.50 (Predicted)

XLogP3-AA 0.6 (2]
Topological Polar Surface Area  55.8 A2

Rotatable Bond Count 10

Hydrogen Bond Acceptor .

Count

Spectroscopic Characterization

Detailed experimental spectra for N,N-Di-(beta-carboethoxyethyl)methylamine are not

widely available in the public domain. However, based on its chemical structure, the expected

spectroscopic features can be predicted.

'H NMR Spectroscopy (Predicted)

A 1H NMR spectrum would be expected to show the following signals:

A singlet for the N-CHs protons.

Two triplets for the -N-CHz- protons.

Two triplets for the -CH2-C(=0) protons.

A quartet for the -O-CHz- protons of the ethyl ester group.
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o Atriplet for the -CHs protons of the ethyl ester group.

For comparison, the *H NMR spectrum of a similar compound, Diethyl 3,3'-Iminodipropionate,
shows characteristic peaks that can provide insight into the expected chemical shifts.[3]

3C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is expected to display distinct signals for each unique carbon
environment:

A signal for the N-CHs carbon.

Signals for the two pairs of methylene (-CHz-) carbons in the ethyl chains attached to the
nitrogen.

A signal for the carbonyl (-C=0) carbon.

Signals for the methylene (-O-CHz-) and methyl (-CHs) carbons of the ethyl ester groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of N,N-Di-(beta-carboethoxyethyl)methylamine would be characterized by
the following absorption bands:

Strong C=0 stretching vibration from the ester functional groups, typically in the range of
1735-1750 cm~1,

C-O stretching vibrations from the ester groups.

C-N stretching vibrations.

C-H stretching and bending vibrations from the methyl and methylene groups.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]* would be expected at m/z 231. Fragmentation
patterns would likely involve the loss of the ethoxy group (-OCzHs), the carboethoxy group (-
COOC:zHs), and cleavage of the C-N bonds.
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Synthesis Methodology

The primary and most efficient method for the synthesis of N,N-Di-(beta-
carboethoxyethyl)methylamine is the Michael addition of methylamine to ethyl acrylate.[4][5]
This reaction is a conjugate addition of a nucleophile (methylamine) to an a,B3-unsaturated
carbonyl compound (ethyl acrylate).

Product

Michael Addition N,N-Di-(beta-carboethoxyethyl)methylamine

Methylamine (CH3NH2)

Ethyl Acrylate (CH2=CHCOOC2H5)

Click to download full resolution via product page

Caption: Synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine via Michael Addition.

Experimental Protocol: Michael Addition

The following is a generalized, self-validating protocol for the synthesis of N,N-Di-(beta-
carboethoxyethyl)methylamine.

Materials:

Methylamine (solution in a suitable solvent, e.g., THF or water)

Ethyl acrylate

A suitable solvent (e.g., ethanol, methanol, or solvent-free)

Magnetic stirrer and stir bar

Round-bottom flask

Condenser (if heating is required)

Procedure:
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e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve
methylamine in the chosen solvent. If performing the reaction neat, add the methylamine
solution directly to the flask.

» Addition of Ethyl Acrylate: Slowly add ethyl acrylate to the stirred methylamine solution. The
molar ratio should be at least 2:1 of ethyl acrylate to methylamine to ensure the formation of
the di-substituted product. The addition is often exothermic, so it may be necessary to cool
the reaction mixture in an ice bath to control the temperature.

» Reaction: Stir the reaction mixture at room temperature. The reaction progress can be
monitored by thin-layer chromatography (TLC) or gas chromatography (GC). In some cases,
gentle heating may be required to drive the reaction to completion. Microwave irradiation has
also been shown to significantly decrease reaction times and improve yields for similar
Michael additions.[6]

o Work-up and Purification: Once the reaction is complete, the solvent is removed under
reduced pressure. The crude product can then be purified by vacuum distillation or column
chromatography on silica gel to yield pure N,N-Di-(beta-carboethoxyethyl)methylamine.

Causality Behind Experimental Choices:

e Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents
like ethanol can facilitate the proton transfer steps in the Michael addition mechanism.
However, solvent-free conditions are often preferred for their environmental benefits and can
lead to higher reaction rates.[5]

» Stoichiometry: A molar excess of ethyl acrylate is used to favor the formation of the desired
N,N-disubstituted product over the mono-adduct.

» Temperature Control: The initial cooling is crucial to manage the exothermicity of the
reaction, preventing side reactions and ensuring safety.

Safety and Handling

N,N-Di-(beta-carboethoxyethyl)methylamine should be handled with appropriate safety
precautions in a well-ventilated laboratory fume hood. Users should wear personal protective
equipment, including safety goggles, gloves, and a lab coat.
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While a specific safety data sheet (SDS) for this compound should always be consulted,
general hazards associated with similar tertiary amines and esters include:

» Skin and eye irritation.
o Potential for respiratory tract irritation if inhaled.
o Flammability.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and strong acids.

Applications and Future Directions

N,N-Di-(beta-carboethoxyethyl)methylamine is a versatile intermediate with applications in:

o Pharmaceutical Synthesis: As a scaffold for the synthesis of nitrogen-containing heterocyclic
compounds and other complex molecules with potential biological activity.

e Polymer Chemistry: As a monomer or cross-linking agent in the production of specialty
polymers.

o Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.

The presence of two ester functional groups and a tertiary amine allows for a wide range of
chemical transformations, making this compound a valuable tool for synthetic chemists. Future
research may focus on the development of novel catalysts to further enhance the efficiency and
selectivity of its synthesis and its application in the creation of new materials and therapeutic
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1582114?utm_src=pdf-body
https://www.benchchem.com/product/b1582114?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

1. chembk.com [chembk.com]

[pubchem.ncbi.nlm.nih.gov]
o 3. tcichemicals.com [tcichemicals.com]

o 4. researchgate.net [researchgate.net]

2. Diethyl 3,3'-(phenethylazanediyl)dipropionate | C18H27NO4 | CID 2724140 - PubChem

e 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

e 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC

[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to N,N-Di-(beta-
carboethoxyethyl)methylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582114#n-n-di-beta-carboethoxyethyl-methylamine-

physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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